molecular formula C20H24N2O5 B5441015 N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide

N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide

Cat. No. B5441015
M. Wt: 372.4 g/mol
InChI Key: JVQWPRXHLLYUKF-PDGQHHTCSA-N
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Description

N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide, also known as FICZ, is a synthetic compound that has been widely studied for its potential therapeutic applications. FICZ belongs to the class of compounds known as aryl hydrocarbon receptor (AhR) agonists, which have been shown to modulate a variety of physiological processes, including immune function, metabolism, and cell differentiation.

Mechanism of Action

N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide exerts its effects by binding to the AhR, a ligand-activated transcription factor that regulates the expression of a variety of genes involved in cellular metabolism, differentiation, and immune function. Upon binding to the AhR, N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide induces a conformational change that allows the receptor to translocate to the nucleus, where it can bind to specific DNA sequences and regulate gene expression.
Biochemical and Physiological Effects:
N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide has been shown to modulate a variety of physiological processes, including immune function, metabolism, and cell differentiation. Studies have shown that N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide can induce apoptosis in cancer cells, inhibit tumor growth and metastasis, and modulate immune function by regulating the differentiation of T cells and the production of cytokines. N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide has also been shown to modulate cellular metabolism by regulating the expression of genes involved in lipid metabolism and glucose homeostasis.

Advantages and Limitations for Lab Experiments

One of the advantages of studying N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide is its specificity for the AhR, which allows for the selective modulation of gene expression in cells that express the receptor. Additionally, N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide is relatively stable and can be synthesized using a variety of methods. However, one limitation of studying N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide is its potential toxicity, particularly at high concentrations. Additionally, N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide may have off-target effects on other cellular pathways, which can complicate the interpretation of experimental results.

Future Directions

There are many potential future directions for research on N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide. One area of interest is the development of novel AhR agonists that are more potent and selective than N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide. Additionally, studies are needed to better understand the mechanisms by which N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide modulates cellular metabolism and immune function, and to identify specific genes and pathways that are regulated by the AhR. Finally, studies are needed to evaluate the potential therapeutic applications of N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide in animal models of disease, and to determine the optimal dosing and delivery strategies for this compound.

Synthesis Methods

N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide can be synthesized using a variety of methods, including the condensation of 2-furancarboxaldehyde with N-(2-bromoethyl)-4-isobutoxybenzamide, followed by reduction and acylation. Other methods involve the use of palladium-catalyzed cross-coupling reactions or the condensation of 2-furancarboxaldehyde with N-(2-chloroethyl)-4-isobutoxybenzamide, followed by hydrolysis and acylation.

Scientific Research Applications

N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the areas of cancer and immunology. Studies have shown that N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and metastasis of tumors. Additionally, N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)-4-isobutoxybenzamide has been shown to modulate immune function, including the differentiation of T cells and the production of cytokines.

properties

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-(2-hydroxyethylamino)-3-oxoprop-1-en-2-yl]-4-(2-methylpropoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5/c1-14(2)13-27-16-7-5-15(6-8-16)19(24)22-18(20(25)21-9-10-23)12-17-4-3-11-26-17/h3-8,11-12,14,23H,9-10,13H2,1-2H3,(H,21,25)(H,22,24)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQWPRXHLLYUKF-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CO2)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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